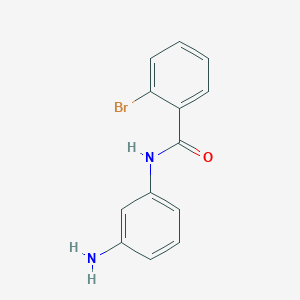

n-(3-Aminophenyl)-2-bromobenzamide

Overview

Description

“N-(3-Aminophenyl)-2-bromobenzamide” is a chemical compound. It is an amide compound with an amino group attached to the phenyl ring . It is related to other compounds such as “N-(3-Aminophenyl)propanamide” and “N-(3-Aminophenyl)acetamide” which have been studied for their properties and uses .

Synthesis Analysis

The synthesis of “N-(3-Aminophenyl)-2-bromobenzamide” and its derivatives has been investigated in various studies . One method involves the reduction of m-nitroacetanilide . Another method involves the conversion of m-chloroacetanilide into m-aminoacetanilide . The synthesis can be generalized to other protonated amide compounds with electron-donating groups at the meta position .Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)-2-bromobenzamide” is related to its properties and reactivity . The presence of the amino group on the phenyl ring and the amide group contributes to its unique properties .Chemical Reactions Analysis

The chemical reactions of “N-(3-Aminophenyl)-2-bromobenzamide” and its derivatives have been studied . An interesting nitrogen-oxygen (N–O) exchange rearrangement has been observed in the gas-phase chemistry of protonated N-(3-aminophenyl)benzamide . This rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .Scientific Research Applications

1. Crystal Structure Analysis

The study of the crystal structure of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, reveals insights into their crystalline forms. These compounds have been analyzed using X-ray crystallography, showing different polymorphs and molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

2. Chemical Synthesis and Modifications

Research in the synthesis and modification of haloarenes, which include N-(3-Aminophenyl)-2-bromobenzamide analogs, is significant for developing new chemical reactions. For example, copper-catalyzed direct amination of ortho-functionalized haloarenes has been developed, leading to the synthesis of functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).

3. Potential Antiviral Activity

N-Phenylbenzamide derivatives, which include structures similar to N-(3-Aminophenyl)-2-bromobenzamide, have been synthesized and evaluated for antiviral activities. Certain derivatives have shown effectiveness against enterovirus strains, suggesting potential therapeutic applications (Ji et al., 2013).

4. Antioxidant Properties

The electrochemical oxidation of amino-substituted benzamide derivatives, closely related to N-(3-Aminophenyl)-2-bromobenzamide, has been studied. These derivatives exhibit powerful antioxidant capabilities by scavenging free radicals, which is important for pharmaceutical and biomedical applications (Jovanović et al., 2020).

5. Molecular Interaction Studies

Investigations into the molecular interactions of similar benzamide derivatives have been conducted. For example, studies on the molecular structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds help in understanding their intermolecular interactions, which are essential for designing more effective pharmaceuticals (Suchetan et al., 2016).

6. Anticonvulsant Potential

Studies on retrobenzamides, including N-(aminophenyl) benzamides, have been conducted to evaluate their anticonvulsant and neurotoxic properties. These compounds offer insights into the development of new treatments for epilepsy and related disorders (Bourhim et al., 1997).

properties

IUPAC Name |

N-(3-aminophenyl)-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWHWTYWCJNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968873 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Aminophenyl)-2-bromobenzamide | |

CAS RN |

5403-46-3 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)